[Phe34]-beta-Amyloid (25-35) is a peptide fragment derived from the beta-amyloid precursor protein, specifically representing amino acids 25 to 35 of the beta-amyloid peptide. This compound has gained significant attention in neurobiology due to its role in the aggregation processes associated with Alzheimer's disease. The incorporation of phenylalanine at position 34 (Phe34) is believed to influence the aggregation propensity and toxicity of the peptide.
The beta-amyloid peptide is generated through the proteolytic processing of amyloid precursor protein by beta-secretase and gamma-secretase enzymes. The fragment [Phe34]-beta-Amyloid (25-35) is synthesized in vitro for research purposes, allowing scientists to study its properties and interactions.
[Phe34]-beta-Amyloid (25-35) belongs to a class of peptides known as amyloid peptides, which are characterized by their ability to aggregate into fibrillar structures. This specific fragment is classified as an oligomeric form of beta-amyloid, which plays a crucial role in the pathogenesis of Alzheimer's disease.
The synthesis of [Phe34]-beta-Amyloid (25-35) typically employs solid-phase peptide synthesis techniques. This method involves the following steps:
The purity and identity of synthesized [Phe34]-beta-Amyloid (25-35) can be confirmed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, ensuring that the final product meets research standards.
The molecular structure of [Phe34]-beta-Amyloid (25-35) can be characterized by its sequence:
This fragment exhibits a propensity to adopt a beta-sheet conformation, particularly under conditions that favor aggregation.
Studies utilizing nuclear magnetic resonance spectroscopy have shown that this peptide fragment tends to form oligomeric structures, which are critical in understanding its role in amyloid formation and neurotoxicity.
[Phe34]-beta-Amyloid (25-35) participates in several chemical reactions relevant to its aggregation behavior:
The kinetics of these reactions can be studied using techniques such as fluorescence spectroscopy and circular dichroism, which provide insights into conformational changes during aggregation.
The mechanism by which [Phe34]-beta-Amyloid (25-35) exerts its effects involves several steps:
Research indicates that the presence of phenylalanine at position 34 enhances the stability of oligomers formed from this fragment, influencing their cytotoxicity.
[Phe34]-beta-Amyloid (25-35) displays characteristics typical of amyloid peptides:
The chemical properties include:
Relevant data from studies indicate that temperature and pH significantly influence both solubility and aggregation kinetics.
[Phe34]-beta-Amyloid (25-35) is employed in various scientific investigations:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3